6-Chloro-3-phenyl-1H-indole-2-carbonitrile
Description
Evolution and Significance of the Indole (B1671886) Nucleus in Organic Chemistry
The journey of the indole nucleus in chemistry began with the study of the dye indigo (B80030) in the 19th century. iucr.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bhu.ac.in This discovery laid the groundwork for understanding a class of compounds that would prove to be ubiquitous in nature and pharmacology. bhu.ac.inuop.edu.pk The indole structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key aromatic heterocyclic compound that is an integral component of numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. iucr.org Its unique electronic properties make it a versatile scaffold in organic synthesis, and its prevalence in biologically active molecules has cemented its significance in medicinal chemistry. google.com
The development of synthetic methods, most notably the Fischer indole synthesis discovered in 1883, provided chemists with the tools to create a vast array of substituted indoles, further expanding the research landscape. bhu.ac.inuop.edu.pk This has allowed for the systematic exploration of how different functional groups on the indole core influence its chemical and biological properties.
Overview of Indole Derivatives in Contemporary Chemical Research
Indole derivatives are at the forefront of modern drug discovery and materials science. mdpi.com They are recognized as "privileged scaffolds," meaning they are capable of binding to multiple biological receptors with high affinity. nih.gov This versatility has led to their investigation and use in a wide range of therapeutic areas. nih.gov
In contemporary research, indole-based compounds are being explored for their potential as:
Anticancer agents: By targeting various mechanisms like tubulin polymerization. rsc.org
Antiviral compounds: Showing promise against a spectrum of viruses. rsc.org
Anti-inflammatory drugs: Demonstrating significant efficacy in various models. researchgate.net
Antimicrobial agents: Exhibiting activity against resistant bacterial and fungal strains. nj-finechem.com
The indole scaffold's ability to be readily functionalized allows chemists to fine-tune its properties, leading to the development of highly specific and potent molecules. mdpi.com Research continues to uncover new synthetic methodologies and applications for this important class of compounds. researchgate.netchemsynthesis.com
Importance of Specific Substitution Patterns on the Indole Core for Chemical Reactivity and Interactions
The chemical reactivity and biological interactions of an indole derivative are profoundly influenced by the nature and position of substituents on its core structure. ambeed.com The indole ring itself is an electron-rich system, making it prone to electrophilic substitution, primarily at the C3 position. bhu.ac.in
Key aspects of substitution patterns include:
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the indole ring, affecting its reactivity in synthetic reactions and its ability to interact with biological targets. ambeed.com
Steric Effects: The size and shape of substituents can dictate how a molecule fits into a protein's binding site, influencing its specificity and potency.
Positional Isomerism: The location of a substituent is critical. For example, substitution on the benzene portion of the ring (positions 4, 5, 6, and 7) can have different effects on the molecule's properties compared to substitution on the pyrrole ring (positions 1, 2, and 3). nih.gov A study on sphingosine (B13886) kinase 2 inhibitors found that a 1,5-disubstitution pattern on the indole ring promoted optimal binding. uop.edu.pk
The presence of a halogen, such as chlorine at the C6 position, a phenyl group at C3, and a carbonitrile group at C2, as seen in 6-Chloro-3-phenyl-1H-indole-2-carbonitrile, creates a unique electronic and steric profile that determines its specific chemical behavior and potential interactions.
Academic Research Landscape of this compound and Related Structures
Based on available literature, dedicated academic research focusing specifically on the synthesis, properties, and applications of this compound is limited. However, the study of closely related substituted indole-carbonitriles provides valuable insights into the potential characteristics of this compound. The synthesis of polysubstituted indole-2-carbonitriles is an active area of research, often employing cross-coupling reactions to build molecular diversity. mdpi.com
The crystal structures of several related chloro-indole-carbonitrile derivatives have been investigated, which helps in understanding the molecular geometry and intermolecular interactions that might be expected for this compound. For instance, the crystallographic data for compounds like 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile and 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile have been reported, providing detailed information on their three-dimensional structures. nih.gov
In the case of 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, analysis revealed weak intermolecular hydrogen bonding and other interactions that consolidate the crystal packing. nih.gov Similarly, the structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile shows a nearly planar indole ring system. These studies on analogous structures are crucial for predicting the physicochemical properties and potential biological activity of novel indole derivatives like the title compound.
Data on Related Indole Structures
Table 1: Crystal Data for 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₂₃H₁₇ClN₂ |
| Molecular Weight | 356.84 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0003 (10) |
| b (Å) | 9.8565 (8) |
| c (Å) | 18.539 (2) |
| β (°) | 93.926 (9) |
| Volume (ų) | 1823.1 (3) |
| Temperature (K) | 113 |
Table 2: Crystal Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀ClFN₂ |
| Molecular Weight | 284.71 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.4581 (9) |
| b (Å) | 16.8480 (15) |
| c (Å) | 21.356 (2) |
| β (°) | 90 |
| Volume (ų) | 2683.5 (5) |
| Temperature (K) | 113 |
Structure
3D Structure
Properties
CAS No. |
62039-73-0 |
|---|---|
Molecular Formula |
C15H9ClN2 |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
6-chloro-3-phenyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H9ClN2/c16-11-6-7-12-13(8-11)18-14(9-17)15(12)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
PHEBSBWKWVRKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Chloro 3 Phenyl 1h Indole 2 Carbonitrile and Analogues
Classical and Modern Indole (B1671886) Synthesis Approaches Applicable to 6-Chloro-3-phenyl-1H-indole-2-carbonitrile Precursors
The construction of the indole nucleus is a foundational step in the synthesis of the target molecule. Several named reactions in organic chemistry provide pathways to substituted indoles, which can then be further functionalized.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a widely used and versatile method for preparing indoles. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgthermofisher.com
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov Subsequent protonation is followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to generate a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.org
For the synthesis of a precursor to this compound, one could envision reacting 4-chlorophenylhydrazine (B93024) with a suitable ketone, such as α-formylphenylacetonitrile or a related precursor, under acidic conditions. The choice of the carbonyl compound is critical to install the phenyl group at the 3-position and a precursor for the nitrile at the 2-position. A modern variation, the Buchwald modification, allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, potentially expanding the scope of accessible starting materials. wikipedia.org
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | (Substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.org |
| Conditions | Acidic (Brønsted or Lewis acids). wikipedia.org |
| Key Intermediate | Phenylhydrazone which isomerizes to an enamine. wikipedia.orgnih.gov |
| Mechanism Highlight | A cyclic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org |
| Applicability | Widely used for a variety of substituted indoles. thermofisher.com |
The Hemetsberger–Knittel indole synthesis is a thermal decomposition reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly relevant as the resulting indole-2-carboxylate (B1230498) can be a precursor to the desired 2-carbonitrile.
The synthesis begins with the preparation of the starting α-azidocinnamate esters, which can be challenging and is a notable drawback of this method. wikipedia.orgchem-station.com These precursors are typically synthesized through an aldol (B89426) condensation of an aryl aldehyde with an α-azidoacetate. researchgate.net The subsequent thermal cyclization is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully understood. wikipedia.orgchem-station.com Isolation of azirine intermediates under certain conditions supports the proposed nitrene pathway. wikipedia.org Despite the difficulties in preparing the starting materials, the yields for the cyclization step are often high. wikipedia.org
To apply this to a precursor for this compound, one would start with a substituted benzaldehyde (B42025) to introduce the desired phenyl group at the 3-position of the final indole. The resulting indole-2-carboxylic ester could then be converted to the corresponding amide and subsequently dehydrated to the nitrile.
The Reissert indole synthesis offers another classical route to substituted indoles, starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization, typically using reagents like zinc in acetic acid or iron powder, to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This carboxylic acid can then be decarboxylated upon heating to give the indole. wikipedia.org
The strength of the base in the initial condensation step is important, with potassium ethoxide often providing better results than sodium ethoxide. wikipedia.org For the synthesis of a 6-chloro-substituted indole precursor, the starting material would be a 4-chloro-2-nitrotoluene (B43163) derivative. The Reissert synthesis is particularly useful for producing indole-2-carboxylic acids, which, as mentioned previously, can be converted to the 2-carbonitrile. researchgate.net
Direct and Indirect Cyanation Methods for Carbonitrile Incorporation
The introduction of the carbonitrile group at the C2 position of the indole ring is a critical transformation. This can be achieved through classical methods involving diazonium salts or through more modern electrochemical approaches.
The Sandmeyer reaction is a well-established method for the substitution of an aromatic amino group with various functionalities, including the cyano group, via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This reaction is a radical-nucleophilic aromatic substitution. wikipedia.org
The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. mnstate.edu This diazonium salt is then treated with a copper(I) cyanide salt, which catalyzes the replacement of the diazonium group with a nitrile group, liberating nitrogen gas. wikipedia.org The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical and nitrogen gas. lscollege.ac.in
To synthesize this compound using this method, one would require a 2-amino-6-chloro-3-phenyl-1H-indole precursor. This precursor would undergo diazotization followed by the Sandmeyer cyanation. This approach is powerful for introducing the nitrile group onto a pre-formed indole ring system. nih.gov
Table 2: Overview of the Sandmeyer Reaction for Cyanation
| Step | Description | Reagents |
|---|---|---|
| 1. Diazotization | Formation of the aryl diazonium salt from a primary aromatic amine. | NaNO₂, HCl (or other strong acid). mnstate.edu |
| 2. Cyanation | Substitution of the diazonium group with a nitrile. | Copper(I) cyanide (CuCN). wikipedia.org |
| Mechanism | Radical-nucleophilic aromatic substitution. wikipedia.org |
Modern synthetic chemistry has seen the emergence of electrochemical methods as a powerful tool for C-H functionalization, offering a more direct and often milder alternative to traditional methods. Electrochemical C-H cyanation of indoles allows for the direct introduction of a nitrile group onto the indole ring, avoiding the need for a pre-functionalized starting material like an amino-indole. organic-chemistry.org
This technique typically involves the use of a cyanating agent, such as trimethylsilyl (B98337) cyanide (TMSCN), in an undivided electrochemical cell. organic-chemistry.orgnih.gov The reaction can be mediated by a redox catalyst, such as tris(4-bromophenyl)amine, which facilitates the electron transfer process and can improve yield and regioselectivity. organic-chemistry.orgnih.gov The reaction proceeds at room temperature and avoids the use of transition-metal reagents and chemical oxidants. nih.gov Mechanistic studies suggest that the reaction proceeds through a radical pathway initiated by the anodic oxidation of the indole to a radical cation, which then reacts with the cyanide source. organic-chemistry.org This method has shown good functional group tolerance and can be scaled up, highlighting its practical utility. organic-chemistry.org For the synthesis of this compound, this approach could potentially be applied directly to 6-chloro-3-phenyl-1H-indole, offering a highly efficient route to the final product.
Mn(III)-Mediated Radical Cascade Cyclization for Cyanoindole Formation
A significant advancement in the synthesis of cyanoindoles involves the use of Manganese(III)-mediated radical cascade cyclizations. This method provides a powerful tool for the construction of N-unprotected 2-aryl-3-cyanoindoles from readily available starting materials. nih.govresearchgate.netrsc.orgmdpi.com
The reaction typically proceeds via the Mn(III)-mediated radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids. researchgate.netrsc.orgmdpi.com A proposed mechanism initiates with a single-electron transfer from both the boronic acid and Mn(acac)3 to generate an aryl radical. This radical then undergoes intermolecular addition to the o-alkenyl aromatic isocyanide, forming an imidoyl radical. A subsequent 5-exo-trig intramolecular cyclization yields a radical intermediate, which can then be oxidized by Mn(III) to a carbocation. The final steps are believed to involve either the nucleophilic attack of water followed by the elimination of benzaldehyde, or the addition of molecular oxygen to form a peroxy radical that ultimately leads to the desired 2-aryl-3-cyanoindole after a series of transformations. rsc.org Mechanistic studies suggest that water or molecular oxygen can serve as the oxygen source for the elimination of benzaldehyde. researchgate.netrsc.org
This synthetic strategy is notable for its mild reaction conditions and tolerance of a wide range of functional groups on both the boronic acid and the aromatic isocyanide, including electron-donating and electron-withdrawing groups, leading to moderate to high yields of the desired products. nih.gov
Table 1: Key Features of Mn(III)-Mediated Radical Cascade Cyclization
| Feature | Description |
|---|---|
| Reactants | o-Alkenyl aromatic isocyanides and boronic acids |
| Reagent | Mn(III) salt (e.g., Mn(acac)3) |
| Key Intermediates | Aryl radical, Imidoyl radical |
| Reaction Type | Radical cascade cyclization |
| Products | N-unprotected 2-aryl-3-cyanoindoles |
| Advantages | Mild conditions, broad substrate scope |
Multicomponent Reaction (MCR) Strategies for Indole Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecular architectures, including indole scaffolds, from simple and readily available starting materials in a single synthetic operation. acs.orgbeilstein-journals.org
Ugi-Azide Multicomponent Reactions Incorporating Indole Moieties
The Ugi-azide four-component reaction is a prominent MCR that allows for the construction of tetrazole-containing indole derivatives. beilstein-journals.org This reaction typically involves an aldehyde (such as 3-chloro-1H-indole-2-carbaldehyde), an amine, an isocyanide, and an azide (B81097) source like trimethylsilyl azide (TMSN3) or sodium azide. beilstein-journals.org The reaction proceeds through the in situ generation of an iminium ion, which then reacts with the azide and isocyanide to form the tetrazole-fused indole scaffold. beilstein-journals.org Research has shown that employing sodium azide can lead to higher yields compared to TMSN3. beilstein-journals.org The synthesized tetrazole-indoles are of interest due to their potential pharmacophoric properties and some have been observed to exhibit fluorescence. beilstein-journals.org
This methodology has been successfully applied to generate unique scaffolds such as 1-(1H-tetrazol-5-yl)-10-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, highlighting the diversity of structures accessible through this approach. beilstein-journals.org The Ugi-azide reaction demonstrates a good tolerance for various functional groups, particularly favoring electron-donating substituents on the isocyanide and amine components. beilstein-journals.org
Applications of Malononitrile in the Synthesis of Indole Derivatives
Malononitrile is a versatile C-H acidic compound that serves as a key building block in numerous multicomponent reactions for the synthesis of highly functionalized indole derivatives. nsf.govfigshare.comnih.gov One common application is in the three-component reaction with an indole and an aldehyde. nsf.govfigshare.com This reaction can be catalyzed by various catalysts, including heterogeneous base catalysts like alkaline-functionalized chitosan (B1678972) or magnetically recoverable DABCO-functionalized mesoporous poly(ionic liquids). nsf.gov
These reactions often proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the indole to the resulting electron-deficient alkene. nih.gov The reaction conditions can be optimized to be environmentally friendly, for instance, by using water as a green solvent. nsf.gov The electronic and steric properties of the substituents on both the indole and the aldehyde can influence the reactivity and yield of the reaction. nsf.gov
Domino Hetero-cyclization Reactions for Complex Indole Structures
Domino reactions, also known as cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.govnih.gov These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex indole structures. acs.orgnih.gov
A novel multicomponent domino reaction has been developed for the divergent synthesis of polyfunctionalized indoles and bis-indoles. nih.gov This reaction can be initiated by the condensation of an enamine with an arylglyoxal monohydrate, which then undergoes an intramolecular cyclization to form a hydroindole intermediate. The subsequent reaction pathway can be controlled by the substitution pattern of the starting materials, leading to either multifunctionalized indoles or polysubstituted bis-indoles. nih.gov A key feature of this process is the metal-free allylic activation and the formation of multiple C-C and C-N bonds in a one-pot operation. nih.gov
Derivatization Techniques for Functionalized this compound Analogues
The functionalization of the this compound core at various positions is crucial for developing a library of analogues with diverse biological activities. The C2, C3, N1, and C6 positions of the indole ring offer distinct opportunities for chemical modification.
Functionalization at the Indole C2, C3, N1, and C6 Positions
C2-Position: The nitrile group at the C2 position is a versatile functional handle. It can undergo hydrolysis to the corresponding carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions. While direct substitution at the C2 carbon is challenging due to the existing substituent, the nitrile functionality itself opens avenues for a wide range of chemical transformations to introduce diverse moieties.
C3-Position: The C3 position of 2-cyanoindoles can be functionalized through electrophilic substitution. For instance, iodination of the indole ring at the C3 position can be achieved using iodine and potassium hydroxide. nih.gov The resulting 3-iodo-2-cyanoindole is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, allowing for the introduction of a wide array of aryl, alkyl, and vinyl groups. nih.gov
N1-Position: The indole nitrogen can be readily functionalized, most commonly through N-alkylation or N-arylation. nih.govresearchgate.net A common method for N-alkylation involves deprotonation of the indole NH with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide, for example, propargyl bromide. nih.gov The resulting N-propargylated indole can then be further elaborated using reactions such as the Sonogashira coupling. nih.gov The reaction of aminoindoles with DMF-dialkylacetals has also been studied as a method for N1-alkylation. rsc.orgresearchgate.net
C6-Position: Direct and site-selective functionalization of the C6 position of the indole ring is a more challenging transformation but has been achieved through directing group strategies. nih.govnih.gov A notable example is the copper-catalyzed direct C6-arylation of indoles. nih.govnih.gov This method utilizes an N-P(O)tBu2 directing group to guide the arylation to the C6 position using diaryliodonium triflate salts as the aryl source and CuO as the catalyst. nih.gov This protocol is advantageous due to its mild reaction conditions and broad substrate scope. nih.gov The directing group can be subsequently removed, providing access to N-unprotected C6-arylated indoles. nih.gov
Table 2: Summary of Functionalization Strategies for the Indole Core
| Position | Functionalization Method | Reagents/Catalysts | Introduced Groups |
|---|---|---|---|
| C2 | Reactions of the nitrile group | Hydrolysis, Reduction, Cycloaddition | Carboxylic acid, Amine, Heterocycles |
| C3 | Iodination followed by cross-coupling | I2/KOH, Pd catalysts | Alkynyl, Aryl, Vinyl |
| N1 | N-Alkylation | NaH, Alkyl halides | Alkyl groups (e.g., propargyl) |
| C6 | Directed C-H Arylation | N-P(O)tBu2, CuO, Diaryliodonium salts | Aryl groups |
Modifications and Substituent Effects on the Phenyl Ring
The introduction of various substituents onto the C3-phenyl ring of the indole nucleus is a key strategy for modulating the pharmacological and physicochemical properties of the molecule. These modifications are typically achieved either by employing pre-substituted starting materials in the initial indole synthesis or through cross-coupling reactions on an appropriately functionalized indole core.
One of the most powerful and versatile methods for creating the crucial carbon-carbon bond between the indole C3 position and a substituted phenyl ring is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acid and ester reagents. nih.govnih.gov This allows for the systematic introduction of both electron-donating and electron-withdrawing groups onto the phenyl ring, enabling detailed structure-activity relationship (SAR) studies.
Another effective strategy is the direct C-H arylation of the indole core. This method avoids the need for pre-functionalization of the indole at the C3 position (e.g., with a halogen). For instance, a direct C3-arylation of indoles with aryl halides has been demonstrated using a palladium acetate (B1210297) catalyst with 1,2-bis(diphenylphosphino)methane (dppm) as a ligand. This approach has been used to synthesize various 3-phenyl-1H-indole analogues. nih.gov The reaction of 1H-indole with substituted aryl halides showcases the feasibility of introducing functionalized phenyl groups. nih.gov
The electronic nature of the C3-phenyl group can also influence the reactivity of the indole scaffold itself. The presence of an aryl substituent at the C3 position can stabilize cationic intermediates that may form during certain reactions, potentially increasing the reaction rate compared to 3-alkyl-substituted indoles. nih.gov From a medicinal chemistry perspective, the addition of different functional groups to the 3-phenyl ring can lead to varied interactions with biological targets. researchgate.net
Table 1: Examples of Direct C3-Arylation of Indoles with Substituted Aryl Halides nih.gov
| Indole Substrate | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1H-Indole | Iodobenzene | 3-Phenyl-1H-indole | 77 |
| 1H-Indole | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-1H-indole | 69 |
| 2-Methyl-1H-indole | Iodobenzene | 2-Methyl-3-phenyl-1H-indole | 85 |
| 2-Methyl-1H-indole | 1-Iodo-4-(trifluoromethyl)benzene | 2-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole | 16 |
Synthesis of Indole-2-carboxamide Derivatives and Related Structures
The conversion of the 2-carbonitrile group of this compound into a 2-carboxamide (B11827560) moiety is a common and valuable transformation. The resulting indole-2-carboxamide scaffold is a versatile synthetic handle for creating diverse molecular architectures, including fused polycyclic indole structures. nih.gov
The synthesis of indole-2-carboxamides generally proceeds via a two-step sequence starting from the corresponding indole-2-carbonitrile. The first step involves the hydrolysis of the nitrile group to form the intermediate indole-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. lumenlearning.com
Once the indole-2-carboxylic acid is obtained, it can be coupled with a wide array of primary or secondary amines to yield the desired N-substituted indole-2-carboxamides. This amide bond formation is typically facilitated by a coupling reagent to activate the carboxylic acid. Several effective coupling protocols have been reported in the literature.
Commonly used coupling agents include:
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): This reagent is used in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov
CDI (1,1'-Carbonyldiimidazole): This reagent activates the carboxylic acid to form an N-acylimidazole intermediate, which then reacts in situ with an amine. nih.gov
Isobutyl chloroformate: This reagent forms a mixed anhydride (B1165640) with the carboxylic acid, which is then susceptible to nucleophilic attack by an amine. clockss.org
These methods allow for the synthesis of extensive libraries of indole-2-carboxamide derivatives by varying the amine coupling partner. This diversity is crucial for exploring the SAR of these compounds for various biological targets. For example, indole-2-carboxylic acids have been coupled with substituted phenethylamines and other complex amines to produce potent biologically active agents. nih.govnih.gov The direct conversion to the primary amide (where the amide nitrogen is unsubstituted) can be achieved through ammonolysis, for example, by treating an activated carboxylic acid intermediate with ammonia gas. clockss.org
Table 2: Synthesis of Indole-2-carboxamide Analogues via Amide Coupling
| Indole-2-carboxylic Acid Precursor | Amine Coupling Partner | Coupling Method/Reagent | Resulting Structure Type | Reference |
|---|---|---|---|---|
| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | N-(4-morpholinophenethyl)amine | BOP, DIPEA | N-Substituted Indole-2-carboxamide | nih.gov |
| 4,6-Difluoro-1H-indole-2-carboxylic acid | Ammonia | CDI, then NH3 | Primary Indole-2-carboxamide | nih.gov |
| 1-Methyl-1H-indole-2-carboxylic acid | Benzylamine | EDCI, HOBt | N-Benzyl Indole-2-carboxamide | mdpi.com |
| 5-Chloro-3-(azidomethyl)-1H-indole-2-carboxylic acid | Phenethylamine | HATU, DIPEA | N-Phenethyl Indole-2-carboxamide | nih.gov |
| N-Boc-trans-indoline-2-carboxylic acid | Ammonia gas | Isobutyl chloroformate, TEA | Primary Indoline-2-carboxamide | clockss.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Phenyl 1h Indole 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 6-Chloro-3-phenyl-1H-indole-2-carbonitrile. Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved.
Proton (1H) NMR for Chemical Shift Analysis and Proton Connectivity
The ¹H NMR spectrum provides critical information about the electronic environment of each proton in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential involvement in hydrogen bonding. ucl.ac.uk
The aromatic protons of the indole core and the phenyl ring resonate in the region of approximately 7.0-8.0 ppm. organicchemistrydata.org Specifically, for the 6-chloroindole (B17816) moiety, the proton at the C4 position is expected to appear as a doublet. The C5 proton will likely be a doublet of doublets due to coupling with both H4 and H7, while the H7 proton should appear as a doublet. rsc.org The protons on the C3-phenyl substituent would present as a complex multiplet in the aromatic region. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | >10 | br s | - |
| H4 | ~7.6 | d | J ≈ 8.5 Hz |
| H5 | ~7.2 | dd | J ≈ 8.5, 2.0 Hz |
| H7 | ~7.5 | d | J ≈ 2.0 Hz |
| Phenyl H's | 7.3-7.6 | m | - |
Carbon (13C) NMR for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum reveals the number of distinct carbon environments and their hybridization states. The molecule consists of sp² hybridized carbons in the aromatic rings and sp hybridized carbons in the nitrile group. oregonstate.edu
The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. ucl.ac.uklibretexts.org The carbons of the indole ring and the phenyl group will appear in the aromatic region (approximately 110-140 ppm). The C6 carbon, being directly attached to the electron-withdrawing chlorine atom, will be significantly influenced. rsc.org The quaternary carbons, including C2, C3, C3a, C7a, and the ipso-carbon of the phenyl ring, are typically weaker in intensity but are crucial for defining the core structure. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Predicted δ (ppm) | Hybridization |
| C2 | 100-110 | sp² |
| C3 | 125-135 | sp² |
| Indole CH (C4, C5, C7) | 110-125 | sp² |
| Indole Quaternary (C3a, C7a) | 125-140 | sp² |
| C6-Cl | 128-135 | sp² |
| Phenyl CH's | 125-130 | sp² |
| Phenyl ipso-C | 130-140 | sp² |
| C≡N | 115-120 | sp |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
To confirm the assignments from one-dimensional spectra, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. It would verify the connectivity between H4, H5, and H7 on the indole ring and reveal the coupling patterns within the 3-phenyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of all protonated carbons (C4, C5, C7, and the CHs of the phenyl ring).
HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping longer-range (2-3 bond) C-H correlations, which helps in assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations would include the N-H proton to C2, C3, and the bridgehead carbons C3a and C7a. Protons from the phenyl ring would show a correlation to C3, confirming its position on the indole core.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Identification of Characteristic Functional Group Vibrations (e.g., C≡N, N-H, C-Cl, Aromatic Rings)
The FTIR spectrum of this compound displays several characteristic absorption bands that are diagnostic for its key functional groups.
N-H Stretch: The indole N-H group typically exhibits a stretching vibration in the 3300-3500 cm⁻¹ region. libretexts.org The exact position and shape (sharp or broad) of this peak can indicate the extent of hydrogen bonding. researchgate.netmsu.edu
Aromatic C-H Stretch: The stretching of C-H bonds on the indole and phenyl rings occurs just above 3000 cm⁻¹. researchgate.net
C≡N Stretch: The nitrile group gives rise to a very intense and sharp absorption band. For aromatic nitriles, this peak is found in the 2220-2240 cm⁻¹ range due to conjugation with the indole ring system. spectroscopyonline.comjove.com
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the 1450-1620 cm⁻¹ region. libretexts.orgresearchgate.net The presence of multiple sharp peaks in this area is characteristic of the aromatic system.
C-Cl Stretch: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3300-3500 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |
| Nitrile C≡N | Stretch | 2220-2240 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450-1620 | Medium-Strong |
| C-Cl | Stretch | 600-800 | Medium-Strong |
Conformational Analysis and Hydrogen Bonding Effects via IR Signatures
The primary conformational flexibility in the molecule is the rotation of the C3-phenyl group relative to the indole plane. The dihedral angle between these two rings influences the crystal packing and intermolecular interactions. nih.govnih.gov
A significant intermolecular interaction observable by IR spectroscopy is hydrogen bonding. The indole N-H group can act as a hydrogen-bond donor, while the lone pair on the nitrogen atom of the nitrile group serves as a hydrogen-bond acceptor. researchgate.netquora.com This can lead to the formation of N-H···N intermolecular hydrogen bonds in the solid state or in concentrated solutions. quora.com The presence of such hydrogen bonding would cause the N-H stretching band to broaden and shift to a lower frequency (a redshift). msu.edu The C≡N stretching frequency is also sensitive to its local environment and can be influenced by these interactions. nih.govacs.org The study of these vibrational shifts provides valuable information on the supramolecular assembly of the compound. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
The electronic absorption and emission properties of this compound are fundamentally governed by the indole chromophore, which is modified by the presence of chloro, phenyl, and cyano substituents.
Electronic Transitions and Chromophoric Behavior of the Indole System
The UV-Vis absorption spectrum of the indole system is characterized by two primary electronic transitions, designated as ¹La and ¹Lb. nih.govresearchgate.net These transitions originate from the π-electron system of the heterocyclic aromatic structure. chemrxiv.org The ¹Lb transition, which is formally forbidden by symmetry but appears due to vibronic coupling, is typically observed as the long-wavelength absorption band around 285 nm in the parent indole molecule. researchgate.net The ¹La transition is a higher-energy, more intense band found in the 260-270 nm range. researchgate.net
The substitution pattern on the indole ring of this compound significantly influences the energies of these transitions. Substituents can alter the electronic distribution within the chromophore, leading to shifts in the absorption maxima. rsc.org The presence of a phenyl group at the 3-position, a chloro group at the 6-position, and a carbonitrile group at the 2-position extends the π-conjugated system and introduces both inductive and resonance effects. Specifically, electron-withdrawing groups on the benzyl (B1604629) ring of indole derivatives can increase the energy separation between the ¹La and ¹Lb transitions. nih.gov The cyano group, in particular, has been shown to cause a red-shift in both absorption and emission spectra of indole derivatives. nih.gov Therefore, a bathochromic (red) shift of both the ¹La and ¹Lb bands is expected for the title compound compared to unsubstituted indole, likely placing the primary absorption maxima at wavelengths longer than 285 nm. researchgate.netcore.ac.uk
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Typical λmax (Indole) | Expected λmax for Substituted Indole | Attributed Moiety/Effect |
|---|---|---|---|
| ¹Lb | ~285 nm | > 290 nm | π → π* transition of the core indole system, red-shifted by conjugation with phenyl and cyano groups. |
| ¹La | ~270 nm | > 275 nm | Higher energy π → π* transition, influenced by the overall substituted aromatic system. |
Fluorescence Emission Properties and Quantum Yield Determinations
Indole and its derivatives are well-known for their fluorescent properties, which are sensitive to the molecular structure and the local environment. mdpi.com Emission typically occurs from the lowest excited singlet state. nih.gov For many indole derivatives, fluorescence emission gives a bathochromic shift when a more polar solvent is used. core.ac.uk The specific substituents on this compound are expected to modulate its emission wavelength and fluorescence quantum yield (ΦF).
The extended conjugation from the phenyl and cyano groups is likely to result in a fluorescence emission maximum at a longer wavelength (a bathochromic shift) compared to simple indoles. nih.gov The fluorescence quantum yield, defined as the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. This value can be determined experimentally using a standard fluorophore with a known quantum yield. The presence of the heavy chlorine atom could potentially decrease the quantum yield through enhanced intersystem crossing to the triplet state, a phenomenon known as the heavy-atom effect. Conversely, structural rigidity can sometimes lead to an increased quantum yield. For example, some substituted indoles have been found to have reasonably large quantum yields, such as 4-formyl-indole with a quantum yield of approximately 0.22 in ethanol. rsc.org
Table 2: Photoluminescence Properties and Quantum Yield Context
| Property | Description | Expected Trend for this compound |
|---|---|---|
| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Expected in the range of 350-450 nm, showing a red-shift relative to unsubstituted indole (~350 nm). nih.gov |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | The value would require experimental determination but may be moderate due to competing non-radiative decay pathways potentially enhanced by the chloro substituent. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₉ClN₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This precise mass allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. nih.gov For indole derivatives, fragmentation often involves characteristic losses from the molecular ion (M⁺). scirp.org Key fragmentation pathways for the title compound would likely include the loss of a chlorine radical (•Cl), the loss of hydrogen cyanide (HCN) from the indole ring, and cleavage of the phenyl group. scirp.orglibretexts.org The stability of the resulting fragment ions, such as acylium ions or resonance-stabilized carbocations, often dictates the most abundant peaks (base peaks) in the spectrum. libretexts.org
Table 3: HRMS Data and Plausible Fragmentation Pattern
| m/z (Theoretical) | Ion/Fragment Formula | Description |
|---|---|---|
| 264.0454 | [C₁₅H₉³⁵ClN₂]⁺ | Molecular Ion (M⁺) |
| 266.0425 | [C₁₅H₉³⁷ClN₂]⁺ | M+2 Isotope Peak (due to ³⁷Cl) |
| 237.0583 | [C₁₅H₉N₂]⁺ | Loss of •Cl from M⁺ |
| 229.0817 | [C₁₅H₉Cl]⁺• | Loss of N₂ from M⁺ |
| 187.0498 | [C₁₄H₈N]⁺ | Loss of HCN from [M-Cl]⁺ |
| 89.0422 | [C₆H₅N]⁺• | Characteristic indole fragment from cleavage of the benzene (B151609) ring portion. scirp.org |
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on the crystal packing, molecular geometry, and intermolecular interactions.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The analysis of a suitable single crystal of this compound would reveal its crystal system, space group, and the dimensions of its unit cell. Based on published structures of similar substituted indole derivatives, the compound is likely to crystallize in a low-symmetry system such as monoclinic or triclinic. nih.goviucr.orgnih.gov The space group, which describes the symmetry elements within the unit cell, would also be determined. For example, related structures have been reported to crystallize in common space groups like P2₁/n or P-1. iucr.orgmdpi.com The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice.
Table 4: Representative Crystallographic Data from Related Indole Structures
| Parameter | Example Value Range from Literature | Significance |
|---|---|---|
| Crystal System | Monoclinic, Triclinic, Orthorhombic nih.govnih.govnih.gov | Describes the basic symmetry of the crystal. |
| Space Group | P2₁/n, P-1 iucr.orgmdpi.com | Defines the internal symmetry of the unit cell. |
| a (Å) | 6 - 11 Å nih.govnih.gov | Unit cell dimension along the a-axis. |
| b (Å) | 9 - 17 Å nih.govnih.gov | Unit cell dimension along the b-axis. |
| c (Å) | 10 - 24 Å iucr.orgnih.gov | Unit cell dimension along the c-axis. |
| β (°) | ~90 - 95° (for Monoclinic) nih.goviucr.org | Angle between a and c axes. |
Precise Measurement of Bond Lengths, Bond Angles, and Dihedral Angles
SC-XRD analysis yields precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. researchgate.net The indole ring system itself is expected to be nearly planar. nih.gov Key structural parameters of interest include the C-Cl, C-C≡N, and C-phenyl bond lengths, which can be compared to standard values.
A particularly important parameter is the dihedral angle between the plane of the indole ring system and the plane of the 3-phenyl substituent. This angle is influenced by steric hindrance between the phenyl group and the substituents at the 2-position (carbonitrile) and the 4-position (hydrogen). In related structures, this angle can vary significantly, often ranging from approximately 58° to 87°, indicating a non-coplanar arrangement to minimize steric strain. nih.govnih.gov This twisting influences the degree of π-conjugation between the two aromatic systems.
Table 5: Expected Molecular Geometry Parameters
| Parameter | Expected Value/Range | Comment |
|---|---|---|
| C-Cl Bond Length | ~1.74 Å | Typical for a chlorine atom attached to an aromatic ring. |
| C-C (Indole-Phenyl) Bond Length | ~1.49 Å | Standard single bond between two sp² hybridized carbon atoms. |
| C-C (Indole-CN) Bond Length | ~1.44 Å | Single bond between an sp² carbon and an sp carbon. |
| C≡N Bond Length | ~1.14 Å | Characteristic triple bond length for a nitrile group. |
| Indole-Phenyl Dihedral Angle | 50° - 90° | A significant twist is expected to alleviate steric hindrance between the phenyl ring and the nitrile group. nih.govnih.gov |
Analysis of Molecular Conformation and Tautomeric Forms in the Solid State
Molecular Conformation
The conformation of substituted indoles in the solid state is determined by a combination of intramolecular and intermolecular forces. The relative orientation of the phenyl group at the C3 position and the planarity of the indole ring system are key conformational features. X-ray diffraction studies of analogous compounds, such as 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile and 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, offer valuable comparative data.
In the case of 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile, the indole mean plane and the phenyl ring exhibit an interplanar angle of 24.32 (7)°. nih.gov This deviation from coplanarity is a common feature in phenyl-substituted indoles, arising from steric hindrance between the substituents. For 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, the dihedral angle between the indole ring system and the pendant phenyl ring is more pronounced at 64.92 (5)°. nih.gov This larger angle is likely influenced by the substitution pattern on the indole nitrogen.
Based on these related structures, it can be inferred that the phenyl group in this compound is also twisted out of the plane of the indole ring. The precise dihedral angle would be influenced by the electronic effects of the chloro and cyano substituents, as well as the packing forces within the crystal lattice.
Intermolecular interactions, such as hydrogen bonding and π–π stacking, play a significant role in stabilizing the crystal structure. In 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile, intermolecular N—H···N hydrogen bonds form zigzag chains. nih.gov Similarly, the crystal packing of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile features aromatic π–π stacking and C—H···π interactions. nih.gov It is highly probable that the crystal structure of this compound is also stabilized by a network of such non-covalent interactions.
Table 1: Crystallographic Data for Related Indole Derivatives
| Parameter | 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile nih.gov | 2-Methyl-1-phenyl-1H-indole-3-carbonitrile nih.gov |
| Formula | C₁₇H₁₂N₂ | C₁₆H₁₂N₂ |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| a (Å) | 9.689 (8) | 6.3610 (5) |
| b (Å) | 7.440 (6) | 9.497 (1) |
| c (Å) | 35.53 (3) | 11.0210 (12) |
| α (°) | 90 | 65.97 (2) |
| β (°) | 90 | 80.52 (2) |
| γ (°) | 90 | 88.13 (2) |
| V (ų) | 2561 (4) | 599.34 (14) |
| Z | 8 | 2 |
Tautomeric Forms
Tautomerism in indole derivatives is a well-documented phenomenon, with the potential for different isomeric forms to exist in equilibrium. frontiersin.org For this compound, the most relevant tautomeric equilibrium to consider is that between the 1H-indole (amine) form and the 3H-indole (imine) form.
The overwhelming majority of crystallographic and spectroscopic data for indole derivatives indicates that the 1H-tautomer is the most stable and predominant form in the solid state. This stability is attributed to the aromaticity of the pyrrole (B145914) ring within the indole system. The presence of the electron-withdrawing cyano group at the C2 position is expected to further stabilize the 1H-tautomer by delocalizing the lone pair of electrons on the nitrogen atom.
While keto-enol tautomerism is a crucial consideration for oxindole (B195798) derivatives, it is not directly applicable to the 2-carbonitrile substituent of the target compound. frontiersin.org Theoretical and experimental studies on other 2-cyanoindoles have not provided evidence for significant populations of alternative tautomers in the solid state. organic-chemistry.orgmdpi.com Therefore, it is reasonable to conclude that this compound exists predominantly, if not exclusively, as the 1H-tautomer in the solid phase.
Structure Activity Relationships Sar and Mechanistic Investigations of 6 Chloro 3 Phenyl 1h Indole 2 Carbonitrile Derivatives in Vitro Mechanistic Focus
Correlation of Structural Features of 6-Chloro-3-phenyl-1H-indole-2-carbonitrile Analogues with In Vitro Interactions
The biological activity of this compound derivatives is profoundly influenced by the interplay of its core structural components: the C6-chloro substituent, the C3-phenyl group, the C2-carbonitrile moiety, and substitutions at the N1 position of the indole (B1671886) ring.
Influence of the Chlorine Atom at C6 on Molecular Recognition
The presence and position of a halogen atom on the indole scaffold can significantly modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its molecular recognition by target proteins. For indole derivatives, halogenation, including chlorination at the C6 position, is a common strategy to enhance biological activity.
The chlorine atom at the C6 position of the indole ring in this compound is thought to contribute to the molecule's binding affinity through several mechanisms. Its electron-withdrawing nature can influence the acidity of the indole N-H proton, potentially strengthening hydrogen bonding interactions with receptor residues. Furthermore, the chloro group can engage in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding pocket of a target protein. In the context of general indole-based compounds, substitutions at this position have been shown to be critical for activity and selectivity. For instance, studies on related benzazepine frameworks have demonstrated that a 6-chloro group is a key feature for affinity at certain dopamine (B1211576) receptors. cuny.edu
Impact of the Phenyl Substituent at C3 on Binding Orientations
In many kinase inhibitors, for example, a phenyl group at a similar position often occupies a hydrophobic pocket, contributing significantly to the binding affinity. The dihedral angle between the indole ring and the C3-phenyl ring can influence how the molecule is presented to the amino acid residues of the target. Variations in this angle, which can be affected by other substituents, may lead to different binding modes and, consequently, altered biological activity. Studies on 3-phenyl-1H-indoles have highlighted the importance of this substituent for antimycobacterial activity, suggesting its critical role in target engagement. nih.gov
Role of the Carbonitrile Group in Ligand-Target Complementarity
The carbonitrile (CN) group at the C2 position of the indole ring is a key functional group that can significantly contribute to ligand-target complementarity. Its linear geometry and electronegative nitrogen atom allow it to act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors such as the backbone N-H of amino acid residues in a protein's active site.
This interaction is a common feature in many enzyme inhibitors, where the nitrile group mimics the interaction of a carbonyl oxygen. For instance, in molecular docking simulations of pyrazole (B372694) derivatives with kinases, the nitrogen of the cyano group has been shown to form a hydrogen bond with a serine residue in the active site. mdpi.com The presence of the 2-cyanoindole unit is a recurring motif in compounds with a wide range of biological activities, underscoring its importance in molecular interactions. nih.gov
Effects of N1-Substitutions on Conformational Flexibility and Potency
Substitution at the N1 position of the indole ring introduces another layer of complexity and opportunity for modulating the pharmacological profile of this compound derivatives. The nature of the substituent at this position can influence the molecule's conformational flexibility, solubility, and metabolic stability, all of which can impact its potency.
| Feature | Potential Influence on In Vitro Interactions | Supporting Observations from Related Indole Derivatives |
|---|---|---|
| C6-Chlorine Atom | Modulates lipophilicity and electronic distribution; potential for halogen bonding; influences N-H acidity. | A 6-chloro group is important for affinity in some benzazepine ligands. cuny.edu |
| C3-Phenyl Group | Forms van der Waals and hydrophobic interactions; dictates binding orientation through its dihedral angle. | Crucial for the activity of 3-phenyl-1H-indoles against Mycobacterium tuberculosis. nih.gov |
| C2-Carbonitrile Group | Acts as a hydrogen bond acceptor, forming key interactions with receptor residues. | The nitrogen of a cyano group can form hydrogen bonds with active site residues in kinases. mdpi.com |
| N1-Substitutions | Alters conformational flexibility, solubility, and can introduce new interaction points or block existing ones. | The nature of the N-1 substituent significantly affects the potency and selectivity of indole-based COX inhibitors. nih.gov |
Molecular Docking and Computational Binding Studies
Molecular docking and computational studies provide invaluable insights into the putative binding modes of this compound derivatives within the active sites of various biological targets, such as kinases and cannabinoid receptors. These in silico methods help to rationalize observed SAR data and guide the design of new, more potent analogues.
Prediction of Binding Modes within Receptor Active Sites (e.g., Kinases, Cannabinoid Receptors)
Kinases: The indole scaffold is a common feature in many kinase inhibitors. Molecular docking studies of indole derivatives in the ATP-binding site of kinases often reveal a common binding pattern. The indole N-H can act as a hydrogen bond donor, while other parts of the molecule, such as the C2-carbonitrile, can act as hydrogen bond acceptors. The C3-phenyl group typically occupies a hydrophobic region of the active site. For instance, docking studies of various indole-based compounds have shown interactions with key residues in the active sites of kinases like EGFR and CDK2. nih.govnih.gov The 6-chloro substituent can enhance these interactions through favorable contacts within the binding pocket.
| Target Class | Predicted Key Interactions for this compound Analogues |
|---|
| Kinases | Indole N-H: Hydrogen bond donor with backbone carbonyls. C2-Carbonitrile: Hydrogen bond acceptor with backbone N-H or side chains. C3-Phenyl Group: Hydrophobic interactions within the ATP-binding pocket. C6-Chloro Group: Favorable interactions in a hydrophobic sub-pocket. | | Cannabinoid Receptors | C3-Phenyl Group: Aromatic stacking with phenylalanine residues. Indole Core: General hydrophobic interactions. C6-Chloro Group: Hydrophobic interactions. N1-Substituent (if present): Can modulate conformation and occupy specific sub-pockets. |
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking, Halogen Bonds)
The biological activity of this compound and its derivatives is significantly influenced by a range of intermolecular interactions that dictate their binding affinity and specificity for molecular targets. Crystallographic studies and molecular modeling have elucidated the critical roles of hydrogen bonds, π-π stacking, and halogen bonds in the formation of stable ligand-receptor complexes.
Hydrogen Bonds: The indole nitrogen atom is a key participant in hydrogen bonding, a crucial interaction for the stability and folding behavior of proteins. mdpi.com In crystal structures of related indole derivatives, the nitrile nitrogen atom frequently acts as a hydrogen-bond acceptor. nih.gov For instance, weak C-H···N hydrogen bonding has been observed, contributing to the formation of dimeric structures. nih.gov The carboxamide moiety, present in many indole derivatives, is also a significant contributor to hydrogen bonding with various enzymes and proteins, often leading to inhibitory activity. nih.gov
Pi-Pi (π-π) Stacking: The aromatic indole ring system is predisposed to engage in π-π stacking interactions with aromatic amino acid residues like tryptophan within protein active sites. mdpi.comresearchgate.net These interactions are a major determinant of protein stability and folding. mdpi.com Quantum chemical analysis indicates that halogenation of the indole ring can have a moderate effect on the stability of these stacking interactions, with stability generally increasing with the size of the halogen atom (F < Cl < Br < I). mdpi.com In some crystal structures, π-stacking interactions between indole ring systems lead to the formation of parallel, centrosymmetric dimers with average ring-to-ring distances of approximately 3.449 Å. researchgate.net Furthermore, C-H···π interactions, where a C-H bond interacts with the face of an aromatic ring, are also significant in consolidating the crystal packing of these molecules. nih.govnih.govnih.gov
These non-covalent interactions are fundamental to the structure-activity relationship (SAR) of this class of compounds, guiding the rational design of derivatives with enhanced potency and selectivity for their biological targets.
In Vitro Mechanistic Insights into Molecular Target Modulation
Derivatives of the this compound scaffold have been investigated for their ability to modulate various molecular targets, demonstrating a range of mechanistic actions from enzyme inhibition to effects on crucial cellular signaling pathways.
The indole-2-carboxamide scaffold, a close structural relative, is a well-established template for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govacs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the affinity and/or efficacy of the endogenous ligand. nih.gov
One prototypical compound, ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), exemplifies this class. nih.govacs.org Studies on its analogues have revealed key SAR insights. For instance, the C3 substituent on the indole ring significantly impacts the allosteric properties of the ligand. nih.gov A robust allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified with a binding affinity (KB) of 167.3 nM and a high binding cooperativity factor (α = 16.55). nih.gov Further optimization led to the discovery of derivatives like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, which exhibits one of the lowest KB values (89.1 nM) reported for a CB1 allosteric modulator. acs.org
These compounds typically act as positive allosteric modulators (PAMs) of agonist binding, meaning they increase the binding affinity of orthosteric agonists. nih.govresearchgate.net However, they often behave as antagonists of receptor function, reducing the maximal effect (Emax) of agonists in functional assays like GTPγS binding. nih.govnih.gov This demonstrates that these allosteric modulators can fine-tune receptor signaling, offering a more nuanced therapeutic approach compared to simple agonists or antagonists. researchgate.net
| Compound | Key Structural Features | Binding Affinity (KB, nM) | Binding Cooperativity (α) | Functional Effect | Reference |
|---|---|---|---|---|---|
| ORG27569 | C3-ethyl, C5-chloro, Piperidinyl-phenethyl amide | Not specified | Not specified | Positive allosteric modulator of agonist binding; Antagonist of agonist function | nih.govnih.gov |
| Compound 11j | C3-pentyl, C5-chloro, Dimethylamino-phenethyl amide | 167.3 | 16.55 | Potent antagonism of agonist-induced GTPγS binding | nih.gov |
| Compound 12d | C3-propyl, C5-chloro, Dimethylamino-phenethyl amide | 259.3 | 24.5 | High positive binding cooperativity | acs.org |
| Compound 12f | C3-hexyl, C5-chloro, Dimethylamino-phenethyl amide | 89.1 | Not specified | High affinity positive allosteric modulator | acs.org |
The indole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. acs.org Indole-based compounds have been developed as inhibitors targeting several key kinases.
EGFR and VEGFR-2: Certain 3-substituted oxindole (B195798) derivatives, which share the core indole structure, have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov For example, compound 6f (structure not fully specified) demonstrated inhibitory activity against EGFR and VEGFR-2 with IC50 values of 1.38 µM and 5.75 µM, respectively. nih.gov The mechanism of action for such inhibitors often involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. acs.orgnih.gov
| Compound Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 3-Substituted Oxindole (e.g., Compound 6f) | EGFR | 1.38 µM | nih.gov |
| 3-Substituted Oxindole (e.g., Compound 6f) | VEGFR-2 (KDR) | 5.75 µM | nih.gov |
| Indole-3-carbonitriles | DYRK1A | Double-digit nanomolar | mdpi.com |
While specific data for this compound against BRAFV600E was not found in the provided context, the general applicability of the indole scaffold in kinase inhibitor design suggests this is a plausible area for investigation. Other indole derivatives, such as indole-3-carbonitriles, have been successfully developed as potent inhibitors of kinases like DYRK1A. mdpi.com
The interaction of indole derivatives with their molecular targets can trigger a cascade of events, leading to the modulation of entire cellular pathways, most notably those involved in cell proliferation and apoptosis (programmed cell death).
Induction of Apoptosis: Many indole-based compounds exert their anticancer effects by inducing apoptosis. nih.govresearchgate.net This can occur through the intrinsic (mitochondrial) pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. nih.gov Anti-apoptotic members like Bcl-2 prevent cell death, and their overexpression is common in cancers. nih.govnih.gov Some indole derivatives act as Bcl-2 inhibitors, binding directly to the protein to suppress its anti-apoptotic function. nih.gov This leads to a change in mitochondrial membrane permeability, the release of pro-apoptotic proteins like Cytochrome C, and the subsequent activation of caspases (e.g., caspase-3 and caspase-9), which are proteases that execute the apoptotic program. nih.govnih.gov For instance, one indole derivative, compound U2 , caused a significant increase in both early (43-fold) and late (111-fold) apoptosis compared to untreated cells. nih.gov
Cell Cycle Arrest: In addition to apoptosis, indole compounds can halt uncontrolled cell proliferation by inducing cell cycle arrest. nih.gov By interfering with proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs), these compounds can cause cells to accumulate at specific checkpoints, such as the G1/S or G2/M phase. nih.govresearchgate.net This arrest prevents the cell from progressing through division and can ultimately lead to apoptosis. nih.govmdpi.com For example, some indole-based Bcl-2 inhibitors have been shown to cause cell cycle arrest at the G0/G1 and S phases. nih.gov
The modulation of these fundamental pathways—apoptosis and cell cycle progression—is a common mechanistic outcome for bioactive indole derivatives, highlighting their therapeutic potential in oncology. researchgate.net
Catalytic and Materials Science Applications of Indole Derived Carbonitriles
6-Chloro-3-phenyl-1H-indole-2-carbonitrile as a Versatile Synthetic Intermediate
This compound belongs to the 2-cyanoindole family, a class of compounds recognized for their utility as building blocks and precursors in organic synthesis. nih.gov The strategic placement of the chloro, phenyl, and carbonitrile groups on the indole (B1671886) core provides multiple reaction sites, allowing for diverse chemical transformations.
The indole-2-carbonitrile framework is a key structural motif for creating a wide array of more complex molecules, including indole-fused polycycles. nih.gov The inherent reactivity of the indole ring, combined with the functional handles provided by its substituents, makes this compound an effective precursor for constructing elaborate molecular architectures. For instance, the iodine atom at position 3 of related indole-2-carbonitrile derivatives has been shown to be highly reactive in various cross-coupling reactions, including Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions. nih.gov These processes allow for the introduction of diverse substituents, leading to di-, tri-, and tetra-substituted indole systems. nih.gov This versatility underscores the role of such compounds as foundational platforms for generating molecular diversity.
| Synthetic Route | Reactants | Product Class | Reference |
| Sonogashira Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Terminal Alkynes | 3-Alkynyl-indole-2-carbonitriles | nih.gov |
| Suzuki-Miyaura Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Boronic Acids | 3-Aryl-indole-2-carbonitriles | nih.gov |
| Heck Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Alkenes | 3-Alkenyl-indole-2-carbonitriles | nih.gov |
This table illustrates common cross-coupling reactions applied to indole-2-carbonitrile scaffolds, demonstrating their utility as synthetic building blocks.
The carbonitrile (nitrile) group is a valuable functional group in organic synthesis due to its ability to be converted into various other functionalities. In the context of this compound, this group serves as a key site for post-synthetic modifications. For example, the nitrile group can undergo reduction to form a primary amine. This transformation is crucial for introducing nitrogen-containing side chains, which are important for biological activity, such as the acetamide (B32628) group found in high-affinity ligands for melatonin (B1676174) receptors. mdpi.com The resulting amine can then be acylated or undergo other reactions to build more complex side chains. mdpi.com This reactivity highlights the utility of the carbonitrile as a synthetic handle for elaborating the core indole structure.
Indole-Based Catalysts in Organic Transformations
The electron-rich nature of the indole ring makes it an excellent scaffold for designing ligands and catalysts for a variety of organic transformations. Indole derivatives are employed in both transition-metal catalysis and organocatalysis, where they can influence the efficiency and selectivity of reactions.
Indole derivatives are frequently used in conjunction with transition metals like palladium (Pd), copper (Cu), rhodium (Rh), and ruthenium (Ru) to catalyze a range of chemical reactions. nih.govmdpi.comresearchgate.netmdpi.com Palladium-catalyzed reactions, in particular, are widely used for the synthesis and functionalization of indole-based macrocycles and other complex structures through C-H activation and cross-coupling processes. mdpi.com For instance, palladium catalysts are instrumental in Sonogashira coupling reactions involving 2-haloanilines and alkynes to form indole rings. mdpi.com Similarly, an efficient method for synthesizing 1H-indole-2-carbonitrile derivatives involves a palladium-catalyzed homocoupling of terminal alkynes in the presence of a copper co-catalyst (CuI). nih.gov These metal-catalyzed approaches are powerful tools for creating new C-C and C-heteroatom bonds with high precision. mdpi.com
| Metal Catalyst | Reaction Type | Application | References |
| Palladium (Pd) | Cross-Coupling (Sonogashira, Suzuki, Heck) | Synthesis of polysubstituted indoles | nih.gov |
| Palladium (Pd) | C-H Activation | Macrocyclization of indole-containing peptides | mdpi.com |
| Copper (Cu) | Co-catalyst in Sonogashira Coupling | Synthesis of alkynyl indoles | nih.gov |
| Rhodium (Rh) | C-H Functionalization | Synthesis of C7-substituted indole biaryls | nih.gov |
| Cobalt (Co) | C-H Alkylation | Selective C3-alkylation of indoles | researchgate.net |
This table summarizes the application of various transition metals in catalysis involving indole derivatives.
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, and indole derivatives play a significant role in this field. acs.org Chiral indole-based compounds are used as platform molecules to construct complex chiral heterocycles through asymmetric reactions. acs.org These reactions include cycloadditions, cyclizations, and dearomatization reactions, which transform flat aromatic indoles into three-dimensional chiral structures like indolines. rsc.orgrsc.org For example, organocatalytic asymmetric dearomatization (organo-CADA) has become a powerful method for building optically pure indoline (B122111) frameworks, which are core structures in many natural products. rsc.orgrsc.org Furthermore, indole derivatives have been utilized in organocatalytic atroposelective synthesis to create axially chiral compounds, which are valuable in medicinal chemistry and materials science. acs.org
Exploration of Optoelectronic Properties in Functional Materials
The conjugated π-system of the indole ring imparts interesting photophysical properties, making indole derivatives attractive candidates for functional materials used in optoelectronic devices. The electronic characteristics of the indole scaffold can be finely tuned by introducing various substituents. nih.gov Attaching electron-donating and electron-accepting groups to the indole core can create donor-acceptor (D-A) assemblies with intramolecular charge transfer (ICT) characteristics. ias.ac.in Such molecules are investigated for their potential use as solid-state emitters and n-type materials in electronic devices. ias.ac.in For example, substituting the indole ring at the 4-position with electron-withdrawing groups like cyano (-CN) or formyl (-CHO) can significantly red-shift the absorption and emission spectra, pushing them into the visible light region. nih.gov This tunability is crucial for designing new chromophores and fluorophores for applications in biological imaging and materials science. The presence of both an electron-rich indole core and electron-withdrawing groups in this compound suggests its potential as a building block for such functional materials.
Design Considerations for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
The design of organic molecules for applications in Organic Light-Emitting Diodes (OLEDs) and photovoltaic (PV) devices hinges on the precise tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The indole scaffold serves as an excellent electron-donating core, a feature that is fundamental in the architecture of many organic electronic materials. The strategic placement of substituent groups on the indole ring allows for the modulation of these energy levels to optimize device performance.
In the case of this compound, the key structural features—the chloro substituent at the 6-position, the phenyl group at the 3-position, and the carbonitrile group at the 2-position—are expected to significantly influence its electronic characteristics. The electron-withdrawing nature of the chloro and carbonitrile groups can lower both the HOMO and LUMO energy levels, which can be advantageous for improving air stability and facilitating electron injection in OLEDs or creating a suitable energy level alignment for efficient charge separation in photovoltaic cells.
While direct studies on this compound for OLED and PV applications are not extensively reported in the literature, research on analogous indole derivatives provides valuable insights. For instance, organoboron compounds derived from the tautomerization of 1H-indole to 3H-indole have been investigated as emitters in red OLEDs. researchgate.net This highlights the potential of the indole framework to be chemically modified to achieve desired emission colors. The presence of bulky substituents on the π-conjugated skeleton of these indole-based emitters has been shown to suppress fluorescence concentration quenching, a critical factor for maintaining high efficiency in OLEDs at high brightness. researchgate.net
Furthermore, the electronic properties of substituted indole-2-carbonitriles are a subject of ongoing research. The synthesis of a variety of these compounds with different substituents has been achieved through cross-coupling reactions, indicating a high degree of synthetic flexibility for tuning their properties. nih.gov The ability to introduce various aryl groups at different positions allows for the systematic investigation of structure-property relationships, which is crucial for the rational design of new materials for optoelectronic applications. For instance, the dihedral angle between the indole ring system and attached phenyl rings, as observed in related crystal structures, can influence the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule. nih.govnih.gov
The table below summarizes the key structural features of this compound and their potential impact on its suitability for OLED and photovoltaic applications, based on established principles of materials design.
| Structural Feature | Potential Influence on Optoelectronic Properties |
| Indole Core | Electron-donating (hole-transporting) character. |
| 6-Chloro Group | Electron-withdrawing, lowers HOMO/LUMO levels, enhances stability. |
| 3-Phenyl Group | Extends π-conjugation, can influence molecular packing and charge transport. |
| 2-Carbonitrile Group | Strong electron-withdrawing group, facilitates electron injection/transport. |
Investigation of Photochromic and Luminescent Behaviors of Related Indole-Carbonitriles
The unique photophysical properties of indole derivatives, including their luminescence and potential for photochromism, make them attractive candidates for various optical applications. The emission characteristics of indole-containing molecules are highly sensitive to their chemical environment and substitution patterns.
While specific data on the photochromic and luminescent behavior of this compound is scarce, studies on related compounds offer a predictive framework. For example, N-phenyl-1H-indole-5-carboxamide has been shown to exhibit room-temperature phosphorescence when immobilized in a polymer film, a phenomenon that is highly dependent on the molecular structure. mdpi.com This suggests that indole derivatives can be designed to populate triplet excited states, which is a key process in the operation of phosphorescent OLEDs.
The introduction of substituents that can tune the electronic transition energies of the indole chromophore is a well-established strategy. A study on 4-substituted indoles demonstrated that the absorption and emission wavelengths could be systematically shifted by varying the electronic properties of the substituent. nih.gov This principle can be extrapolated to this compound, where the combination of chloro, phenyl, and carbonitrile groups is expected to result in distinct absorption and emission profiles compared to the parent indole.
The fluorescence of pyranoindole congeners, which are fused indole derivatives, has been studied, revealing that their quantum yields and emission maxima are strongly influenced by the substitution pattern and the mode of ring fusion. mdpi.com For instance, some chloro-substituted pyranoindoles exhibited dual emission from both local excited and intramolecular charge transfer states. mdpi.com This dual emission capability is a sought-after property for applications in sensing and white-light-emitting devices.
The table below presents a hypothetical summary of the expected photophysical properties of this compound based on the behavior of related indole derivatives.
| Property | Expected Behavior Based on Related Compounds |
| Absorption | Expected to be red-shifted compared to unsubstituted indole due to extended conjugation from the phenyl group and the influence of the chloro and carbonitrile groups. |
| Luminescence | Potentially fluorescent or phosphorescent, with emission wavelength and quantum yield highly dependent on the interplay of the substituents. The presence of the chloro group could enhance intersystem crossing and favor phosphorescence. |
| Photochromism | While not widely reported for simple indole-carbonitriles, the potential for photo-induced structural changes cannot be entirely ruled out and would require experimental investigation. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-3-phenyl-1H-indole-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenylhydrazines with chloro-substituted carbonyl precursors under acidic conditions. For example, analogous indole derivatives (e.g., 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) are prepared using Friedel-Crafts alkylation or Pd-catalyzed cross-coupling reactions . Reaction optimization involves adjusting solvent polarity (e.g., ethyl acetate/petroleum ether mixtures for crystallization) and temperature to enhance yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., chloro at C6, phenyl at C3) via characteristic chemical shifts (e.g., indole NH proton at ~12 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., dihedral angles between indole and phenyl rings) and validates stereochemistry .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in chloro-phenyl indole derivatives?
- Methodological Answer : XRD analysis of analogous compounds (e.g., 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile) reveals dihedral angles between the indole core and substituents (e.g., 86.97° between indole and tolyl rings). Discrepancies in reported angles (e.g., 58.41°–86.97°) arise from steric effects or intermolecular interactions (e.g., C–H···π, Cl···π). Refinement via SHELXL software (using Olex2 or similar interfaces) accounts for weak hydrogen bonds and thermal motion .
Q. What strategies address contradictions in pharmacological activity data for indole-carbonitrile derivatives?
- Methodological Answer :
- SAR Analysis : Compare bioactivity of structurally similar compounds (e.g., 6-chloro vs. 6-fluoro analogs) to isolate substituent-specific effects. For example, chloro groups enhance metabolic stability but may reduce solubility .
- Data Normalization : Control for assay variability (e.g., cell-line specificity in cytotoxicity studies) by cross-referencing IC values across multiple studies .
Q. How can computational methods complement experimental data in predicting reactivity?
- Methodological Answer :
- DFT Calculations : Predict electrophilic substitution sites (e.g., C4/C7 positions on indole) using HOMO/LUMO maps.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinase inhibitors) using MOE or AutoDock, validated by XRD-derived conformations .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
